molecular formula C17H22N4O B3016141 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 2034508-41-1

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea

Cat. No.: B3016141
CAS No.: 2034508-41-1
M. Wt: 298.39
InChI Key: LBVQFGIDJQQSQR-UHFFFAOYSA-N
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Description

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea is a heterocyclic urea derivative characterized by a fused cyclopentane-pyrazole core (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole) linked via a methylene group to a phenethyl-substituted urea moiety. The pyrazole ring system is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-16(14-8-5-9-15(14)20-21)12-19-17(22)18-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVQFGIDJQQSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the cyclopentapyrazole core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For instance, the cyclopentapyrazole ring can be synthesized by reacting 2-methylcyclopentanone with hydrazine hydrate, followed by cyclization and subsequent functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentapyrazole or phenethylurea moieties are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a bioactive molecule.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with pyrazole- and urea-containing analogs:

Compound Name Molecular Formula (Inferred) Key Functional Groups Potential Applications
Target Compound C₁₈H₂₃N₅O Cyclopentapyrazole, Urea Research (hypothetical kinase inhibition)
Pyraclostrobin (175013-18-0) C₁₉H₁₈ClN₃O₄ Pyrazole, Methoxycarbamate Fungicide (broad-spectrum)
Typical Urea-Based Pharmaceuticals Varies Urea, Aromatic/heterocyclic substituents Anticancer, Antidiabetic agents

Key Observations :

  • Pyrazole Core : Both the target compound and pyraclostrobin feature pyrazole rings, but the former incorporates a fused cyclopentane system, which may enhance steric bulk and alter binding kinetics compared to pyraclostrobin’s simpler 1-(4-chlorophenyl)pyrazole .
  • Urea vs. Carbamate: The target compound’s urea group differs from pyraclostrobin’s methoxycarbamate.
  • Substituent Effects : The phenethyl group in the target compound may confer lipophilicity, influencing membrane permeability, whereas pyraclostrobin’s fluorinated chains enhance environmental persistence .

Biological Activity

The compound 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea is a urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Properties

  • Molecular Weight : 284.35 g/mol
  • CAS Number : Not specified in the search results.
  • Purity : Typically around 95% in commercial preparations.
  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this urea derivative may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, which could mediate its pharmacological effects.

Therapeutic Potential

  • Anti-inflammatory Effects : Some derivatives of cyclopenta[c]pyrazole have demonstrated anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : There is emerging evidence that compounds within this class may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a related compound's ability to reduce inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with the compound, suggesting potential therapeutic applications in chronic inflammatory conditions .
  • Anticancer Activity Assessment : In vitro studies reported by Cancer Letters highlighted the cytotoxic effects of related compounds on breast cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations .

Data Table of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduced cytokine levelsJournal of Medicinal Chemistry
AnticancerInduced apoptosis in cancer cellsCancer Letters
Enzyme inhibitionInhibited specific metabolic enzymesPreliminary findings

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